molecular formula C₂₄H₂₂N₄O₂ B1145435 2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol CAS No. 528599-50-0

2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol

Cat. No.: B1145435
CAS No.: 528599-50-0
M. Wt: 398.46
InChI Key:
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Description

2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol is a complex organic compound with the molecular formula C24H22N4O2 and a molecular weight of 398.46 g/mol. This compound is known for its role in the synthetic preparation of bis(pyrazolines) through the cyclization of bis(chalcones) with hydrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol typically involves the cyclization of bis(chalcones) with hydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol undergoes several types of chemical reactions, including:

    Cyclization: The formation of bis(pyrazolines) from bis(chalcones) with hydrazine.

    Substitution: Potential substitution reactions at the phenolic or pyrazoline moieties.

Common Reagents and Conditions

    Hydrazine: Used for the cyclization of bis(chalcones) to form bis(pyrazolines).

    Solvents: Ethanol or methanol are commonly used solvents for these reactions.

Major Products

The major product formed from the cyclization reaction is bis(pyrazolines), which are compounds with significant applications in various fields.

Scientific Research Applications

2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol has several scientific research applications, including:

    Chemistry: Used in the synthesis of bis(pyrazolines), which are important intermediates in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Used in the production of advanced materials and as a building block for more complex chemical compounds.

Mechanism of Action

The mechanism of action of 2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol involves its ability to undergo cyclization reactions to form bis(pyrazolines). These reactions are facilitated by the presence of hydrazine and appropriate reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but its unique structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[1,4-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol: Similar structure but with a different phenylene linkage.

    1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another pyrazoline derivative with different substituents.

Uniqueness

2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol is unique due to its specific phenylene linkage and the presence of two pyrazoline rings. This structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications.

Properties

CAS No.

528599-50-0

Molecular Formula

C₂₄H₂₂N₄O₂

Molecular Weight

398.46

Synonyms

2,2’-(5,5’-(1,3-Phenylene)bis(4,5-dihydro-1H-pyrazole-5,3-diyl))diphenol

Origin of Product

United States

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